Mequindox
CAS No.: 13297-17-1
Cat. No.: VC20988672
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13297-17-1 |
|---|---|
| Molecular Formula | C11H10N2O3 |
| Molecular Weight | 218.21 g/mol |
| IUPAC Name | 1-(3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)ethanone |
| Standard InChI | InChI=1S/C11H10N2O3/c1-7-11(8(2)14)13(16)10-6-4-3-5-9(10)12(7)15/h3-6H,1-2H3 |
| Standard InChI Key | CUJMCPPBTUATEJ-UHFFFAOYSA-N |
| SMILES | CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)C |
| Canonical SMILES | CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)C |
| Appearance | Powder |
Introduction
Chemical Properties and Structure
Mequindox (CAS No.: 13297-17-1) has the molecular formula C11H10N2O3 with a molecular weight of 218.21 g/mol . It is also known by several synonyms including 2-Acetyl-3-methylquinoxaline 1,4-dioxide, 2-acetyl-3-methylquinoxalinediium-1,4-diolate, and 3-acetyl-2-methylquinoxaline-1,4-diium-1,4-bis(olate) . The compound features a quinoxaline core structure with N-oxide groups at positions 1 and 4, a methyl group at position 3, and an acetyl group at position 2.
Physical and Chemical Properties
Mequindox is soluble in DMSO at a concentration of 100 mg/mL (458.27 mM), though this requires ultrasonic treatment to achieve complete dissolution . For experimental applications, it is typically stored at -20°C, with recommendations to use stock solutions within 1 month when stored at -20°C or within 6 months when stored at -80°C .
Table 1. Chemical Properties of Mequindox
| Property | Value |
|---|---|
| CAS No. | 13297-17-1 |
| Molecular Formula | C11H10N2O3 |
| Molecular Weight | 218.21 g/mol |
| Solubility | DMSO: 100 mg/mL (458.27 mM; requires ultrasonic treatment) |
| Storage | Store at -20°C |
Pharmaceutical Applications
Veterinary Use
Mequindox is widely employed in China as an antimicrobial agent in food-producing animals . Its primary applications include:
-
Control of infections caused by susceptible gram-positive and gram-negative bacteria
Dosage Forms and Administration
MEQ is available in tablet form, typically at a concentration of 0.1g per tablet . The standard packaging includes 100 tablets per bottle, with 100 bottles per box for commercial veterinary use .
For administration, MEQ is given orally with recommended dosages of 0.5-1 tablet per 10kg body weight for both cattle and swine . In experimental studies, mequindox has been administered at various concentrations in animal feed, ranging from 25 to 275 mg/kg diet .
Table 2. Dosage Levels Used in Research Studies on Mice
| Group number | Treatment | Concentrations (mg/kg diet) | Dosage (mg/kg b.w./day) |
|---|---|---|---|
| Female | |||
| 1 | Basal diet | Control | 0 |
| 2 | Mequindox | M25 | 2.25 ± 0.26 |
| 3 | Mequindox | M55 | 4.99 ± 0.67 |
| 4 | Mequindox | M110 | 10.30 ± 1.12 |
Pharmacokinetics
Understanding the pharmacokinetics of Mequindox is crucial for establishing appropriate withdrawal periods and ensuring food safety when used in food-producing animals.
Absorption, Distribution, Metabolism, and Excretion
A comprehensive pharmacokinetic study in swine following multiple oral gavage and intramuscular administration demonstrated that 1,4-bisdesoxymequindox (M1) serves as the primary marker residue for MEQ detection in tissues . This study employed a physiologically based pharmacokinetic (PBPK) model to predict tissue distribution and residue depletion.
The metabolism of MEQ involves the formation of several metabolites, including N1-desoxymequindox (N1-MEQ) and B-MEQ, which have also demonstrated genotoxic potential in various assays . Another identified metabolite, 2-isoethanol 4-desoxymequindox (M11), has been detected in testicular tissue, suggesting the compound's ability to distribute to reproductive organs .
Toxicological Profile
Extensive research has revealed multiple toxicological concerns associated with Mequindox administration, including genotoxicity, carcinogenicity, reproductive toxicity, and specific organ toxicities.
Genotoxicity
MEQ has shown strong genotoxic potential in both in vitro and in vivo test systems . In a battery of genotoxicity assays, including the Salmonella reverse mutation test, chromosome aberration test, unscheduled DNA synthesis assay, and HGPRT gene mutation test, MEQ demonstrated significant mutagenic activity both with and without metabolic activation .
In vivo studies further confirmed these findings. For example, a significant increase in the ratio of micronucleated polychromatic erythrocytes (MN-PCE) was observed in mice administered MEQ at various doses . Notably, the mutagenic potential of MEQ has been reported to be slightly higher than that of carbadox (CBX), a related compound in the same chemical class .
Carcinogenicity
Long-term carcinogenicity studies in KM mice demonstrated that MEQ administration increased the incidence of various tumors, including:
-
Mammary fibroadenoma
-
Breast cancer
-
Corticosuprarenaloma
-
Haemangiomas
-
Hepatocarcinoma
-
Pulmonary adenoma
Interestingly, a higher incidence of tumors was noted at the lowest dose (25 mg/kg) with lower organ toxicity, suggesting a complex relationship between dose, general toxicity, and carcinogenicity in vivo . Based on these findings, researchers identified MEQ as a genotoxic carcinogen .
Reproductive and Endocrine Toxicity
Studies on male Wistar rats have revealed that long-term MEQ treatment induces significant reproductive and endocrine toxicity . Administration of MEQ at doses of 25, 55, 110, and 275 mg/kg for 180 days resulted in:
-
Decreased body weight and testicular weight at 275 mg/kg
-
Reduced testosterone levels at 275 mg/kg
-
Decreased serum follicular stimulating hormone (FSH) at 110 and 275 mg/kg
-
Elevated luteinizing hormone (LH) levels at 110 mg/kg
-
Histopathological changes in testicular tissue, including germ cell depletion, contraction of seminiferous tubules, and disorganization of tubular contents
At the molecular level, MEQ altered the expression of steroidogenic genes in the testis, with significant decreases in StAR, P450scc, and 17β-HSD mRNA expression at 275 mg/kg, while AR and 3β-HSD mRNA expression were significantly elevated at 110 mg/kg .
A two-generation reproductive toxicity study further confirmed these findings, indicating potential risks to reproductive health and developmental processes .
Kidney Toxicity
The kidney has been identified as one of the primary target organs for MEQ toxicity . Chronic exposure to MEQ in mice resulted in:
-
Reduced body weight and increased kidney coefficients
-
Elevated levels of urea and creatinine in serum
-
Reduced concentrations of blood urea nitrogen (BUN) and uric acid (UA)
-
Histopathological changes including expansion of glomerular capillaries, swelling, degeneration, and necrosis of renal tubular epithelial cells
-
Ultrastructural changes such as cell loss, cell swelling, nuclei dissolution, and vacuolization of mitochondria
Mechanistic studies have revealed that MEQ-induced kidney toxicity is associated with oxidative stress, mitochondrial damage, and apoptosis occurring through a mitochondrial-dependent apoptotic pathway . The oxidative stress was characterized by elevated levels of superoxide dismutase (SOD), reduced glutathione (GSH), and 8-hydroxydeoxyguanosine (8-OHdG) .
Hematological and Biochemical Effects
Subchronic and chronic studies have demonstrated significant hematological and biochemical alterations following MEQ administration. Table 3 presents selected hematology parameters in KM mice after 78 weeks of MEQ exposure.
Table 3. Selected Hematology Parameters in KM Mice Fed Mequindox at Week 78 (Mean ± SD)
Organ Weight Effects
Chronic MEQ administration has been shown to affect the weights of various organs, particularly the liver, kidney, spleen, and reproductive organs. Table 5 summarizes the effects on organ weights in KM mice after 78 weeks of MEQ exposure.
Table 5. Effects on Organ Weights (g) in KM Mice at Week 78 (Mean ± SD)
Molecular Mechanisms of Toxicity
Oxidative Stress
A prominent mechanism underlying MEQ toxicity is the induction of oxidative stress. Studies have demonstrated that MEQ administration increases markers of oxidative stress in various tissues, including the liver, kidney, and testes .
In testicular tissue, MEQ elevated superoxide dismutase (SOD), reduced glutathione (GSH), and 8-hydroxydeoxyguanosine (8-OHdG) levels at doses of 110 and 275 mg/kg, while malondialdehyde (MDA) levels were slightly increased at 275 mg/kg . This oxidative damage is believed to contribute to the reproductive toxicity observed in male animals.
In kidney tissue, MEQ-induced oxidative stress was associated with mitochondrial damage and the activation of apoptotic pathways . The oxidative stress mediated by MEQ led to disruption of mitochondrial permeability transition pores, cytochrome c release, and cascade activation of caspases, ultimately resulting in apoptosis through a mitochondrial-dependent apoptotic pathway .
Apoptosis and Signaling Pathways
Research has demonstrated that MEQ upregulates the Bax/Bcl-2 ratio, a key indicator of apoptotic potential . This alteration, combined with the release of cytochrome c from damaged mitochondria, triggers a cascade of caspase activation leading to programmed cell death.
Additionally, upregulation of the Nrf2-Keap1 signaling pathway has been observed following MEQ exposure, suggesting an adaptive response to the oxidative stress induced by the compound . This pathway is crucial for cellular defense against oxidative damage, further emphasizing the role of oxidative stress in MEQ toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume